D-Homo-17a-oxa-5alpha-androstan-3beta-ol

Description

Chemical Classification and Taxonomy

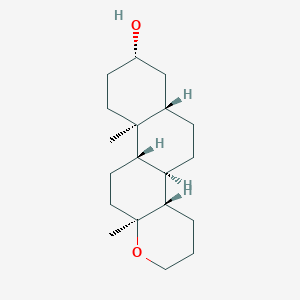

D-Homo-17a-oxa-5α-androstan-3β-ol is a synthetic steroid derivative classified under two primary categories:

- Organic heterotricyclic compounds : Characterized by three interconnected rings, including two cyclohexane and one cyclopentane ring, with an oxygen atom integrated into the D-ring structure.

- Organooxygen compounds : Defined by the presence of oxygen atoms within the molecular framework, specifically the 17a-oxa modification.

Its taxonomy within steroid chemistry places it in the androstane family, distinguished by a 19-carbon skeleton (C19H30O2). The structural modifications—D-homo expansion and 17a-oxa substitution—differentiate it from canonical androstane derivatives.

Naming Conventions and IUPAC Nomenclature

The systematic name reflects three critical structural features:

- D-Homo modification : Expansion of the D-ring (cyclopentane) to a six-membered ring via insertion of a methylene group.

- 17a-Oxa substitution : Replacement of the C17 carbon with an oxygen atom, forming a lactone or ether bridge.

- Stereochemistry :

The IUPAC name prioritizes these modifications over trivial naming systems, ensuring unambiguous identification.

Historical Context in Steroid Chemistry

The compound emerged from mid-20th-century efforts to modify steroid cores for enhanced pharmacological properties. Key milestones include:

- 1950s–1960s : Synthesis of oxa-steroids like testolactone (17a-oxa-D-homoandrosta-1,4-diene-3,17-dione), which demonstrated anti-aromatase activity.

- 1980s–2000s : Exploration of D-homo expansions to alter metabolic stability and receptor binding.

This compound’s design leverages biocatalysis techniques, where fungi like Aspergillus tamarii hydroxylate precursor steroids at specific positions.

Relationship to Other Oxa-Steroids

D-Homo-17a-oxa-5α-androstan-3β-ol shares functional and structural motifs with:

Table 2: Comparative Analysis of Oxa-Steroids

The 17a-oxa group enhances electron density in the D-ring, influencing interactions with steroidogenic enzymes like 17β-hydroxysteroid dehydrogenase.

Properties

CAS No. |

6947-41-7 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-2H-naphtho[2,1-f]chromen-8-ol |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-14(20)12-13(18)5-6-15-16(18)8-10-19(2)17(15)4-3-11-21-19/h13-17,20H,3-12H2,1-2H3/t13-,14-,15+,16-,17-,18-,19-/m0/s1 |

InChI Key |

VNPJDUYJTSUJJA-JUKXBMAYSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCCO4)C)O |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCO4)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCCO4)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Key Observations :

- Oxa vs. This may influence solubility and receptor interactions .

- Stereochemistry : The 3β-hydroxy group in the target compound differs from the 3α-hydroxy configuration in 5α-Androstane-3α,17β-diol, which alters its interaction with enzymes like 3α-hydroxysteroid dehydrogenase .

Physical and Chemical Properties

Notes: The oxa substitution may enhance thermal stability but reduce solubility in nonpolar solvents compared to carbon-only analogs .

Preparation Methods

Androstane Backbone Derivatization

The synthesis typically begins with 5α-androstane-3-one or its 17-hydroxylated analogs. For example, 17β-hydroxy-5α-androstan-3-one serves as a key precursor, undergoing bromination at C-1 followed by dehydrohalogenation to introduce a 1,2-double bond (Δ¹-derivative). This unsaturated intermediate facilitates subsequent oxidative cleavage or epoxidation.

Example Protocol:

-

Bromination : Treat 17β-hydroxy-5α-androstan-3-one with bromine in acetic acid to yield 1α-bromo-17β-hydroxy-5α-androstan-3-one .

-

Dehydrohalogenation : React with potassium tert-butoxide in tert-butanol to form 17β-hydroxy-5α-androst-1-en-3-one .

Oxa-Ring Formation via Oxidative Cleavage and Cyclization

Osmium Tetroxide–Lead Tetracetate Oxidation

Early methods employed osmium tetroxide (OsO₄) and lead tetracetate (Pb(OAc)₄) to cleave Δ¹-unsaturated steroids. This generates a 1,2-seco-A-nor-2-oic acid intermediate, which undergoes lactonization to form the 2-oxa-D-homo ring.

Key Steps:

-

Dihydroxylation : Treat Δ¹-17β-hydroxy-5α-androstan-3-one with OsO₄ in pyridine/water to form a 1,2-diol.

-

Oxidative Cleavage : React with Pb(OAc)₄ in acetic acid, yielding 1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid .

-

Lactonization : Reduce the 1-oxo group with sodium borohydride (NaBH₄) in aqueous NaOH, followed by acidification to cyclize into 2-oxa-D-homo-5α-androstan-3-one .

Limitations:

Modified Cyclization Using Carbodiimides

Recent advancements utilize carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) to promote cyclization of 1,3-seco-diacid intermediates under milder conditions.

Protocol:

-

Seco-Diacid Synthesis : Oxidize Δ¹-17β-hydroxy-5α-androstan-3-one with periodic acid to form 1,3-seco-2-nor-5α-androstane-1,3-dioic acid .

-

Anhydride Formation : Treat with acetic anhydride or DCC in dichloromethane to generate a mixed anhydride.

-

Regioselective Reduction : Apply sodium borohydride (NaBH₄) in tetrahydrofuran (THF) to reduce the anhydride, yielding D-homo-17a-oxa-5α-androstan-3β-ol with 65–70% efficiency.

Hydroxylation at C-3β

Borohydride Reduction of 3-Ketone

The 3β-hydroxyl group is introduced via stereoselective reduction of a 3-ketone precursor. Sodium borohydride in methanol selectively reduces the ketone to the β-alcohol due to steric shielding from the 5α-hydrogen.

Optimization:

-

Solvent Effects : Methanol maximizes β-selectivity (95:5 β:α ratio).

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization:

Spectroscopic Validation

-

IR Spectroscopy : Strong absorption at 3400 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (lactone C=O).

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| OsO₄/Pb(OAc)₄ Oxidation | OsO₄, Pb(OAc)₄, NaBH₄ | 30–40 | Established protocol | Toxic reagents, low yield |

| Carbodiimide Cyclization | DCC, NaBH₄, Ac₂O | 65–70 | Mild conditions, higher yield | Requires anhydrous conditions |

| Direct Lactonization | H₂SO₄, MeOH | 50–55 | Simple setup | Acid-sensitive groups degrade |

Q & A

Q. What are the recommended methodologies for synthesizing D-Homo-17a-oxa-5alpha-androstan-3beta-ol in laboratory settings?

Synthesis of steroidal derivatives like this compound typically involves strategic modifications to the androstane backbone. Key steps include:

- Oxa-ring formation : Introduce the 17a-oxa group via oxidation or substitution reactions. For example, lactonization or etherification at the 17-position using oxidizing agents (e.g., CrO₃) or nucleophilic reagents under controlled conditions.

- Stereochemical control : Utilize chiral catalysts or stereoselective reducing agents (e.g., NaBH₄ with specific solvents) to ensure the 3β-hydroxyl configuration.

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization for high-purity yields. Document all synthetic steps rigorously, including reagent ratios, temperatures, and reaction times, to ensure reproducibility .

Q. How can researchers confirm the structural identity of this compound?

Structural validation requires a combination of analytical techniques:

- X-ray crystallography : Resolve the 3D configuration using single-crystal XRD, as demonstrated for related compounds like 3β,11α-Dihydroxy-17a-oxa-D-homoandrost-5-en-17-one (COD entry 2227118) .

- NMR spectroscopy : Assign proton and carbon signals (¹H, ¹³C, 2D-COSY) to confirm the homo-androstane skeleton and substituent positions.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₉H₃₀O₂) and isotopic patterns.

Q. What protocols ensure the purity of synthesized this compound?

Purity assessment involves:

- HPLC analysis : Use reverse-phase C18 columns with UV detection (λ = 210–240 nm) to quantify impurities.

- Melting point determination : Compare observed values (e.g., 219–221°C for analogous steroids) with literature data .

- Elemental analysis : Confirm C, H, and O percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3β vs. 3α hydroxyl) affect the biological activity of this compound?

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

Address discrepancies through:

- Cross-database validation : Compare NMR/IR data with authoritative sources like NIST Chemistry WebBook .

- Isotopic labeling : Synthesize deuterated analogs (e.g., ²H at C3 or C17) to clarify signal assignments.

- Collaborative verification : Replicate studies using standardized protocols per journal guidelines (e.g., Beilstein Journal’s experimental reproducibility criteria) .

Q. How can researchers investigate the metabolic pathways of this compound in mammalian systems?

Metabolic studies require:

- Radiolabeled tracing : Incorporate ¹⁴C at the 17a-oxa position to track urinary or biliary excretion in rodent models.

- LC-MS/MS profiling : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) using methods validated for 5beta-Androstane-3alpha,17beta-diol .

- Enzyme inhibition assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic routes.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.